molecular formula C13H11NO4 B1453809 1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1282027-09-1

1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B1453809
M. Wt: 245.23 g/mol
InChI Key: YCZVPKFKGYJRQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, also known as Meldrum's acid, is an organic compound with the molecular formula C9H8NO4. It was first synthesized by American chemist Oskar Meldrum in 1908. Meldrum's acid has a wide range of applications in scientific research, including organic synthesis, medicinal chemistry, and materials science.

Mechanism Of Action

1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid's acid acts as a nucleophile in many reactions, due to the presence of an acidic hydrogen atom and a carbonyl group. It can also act as a dienophile in Diels-Alder reactions, and as a Michael acceptor in Michael reactions. The acidic hydrogen atom can be deprotonated to form the corresponding carbanion, which can then undergo a variety of reactions, including nucleophilic substitution, aldol condensation, and Michael addition.

Biochemical And Physiological Effects

1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid's acid has not been extensively studied for its biochemical and physiological effects, as it is primarily used as a synthetic building block. However, it has been shown to have some antimicrobial activity against certain bacterial strains. It has also been investigated for its potential as a drug delivery system, due to its ability to form stable complexes with drugs.

Advantages And Limitations For Lab Experiments

1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid's acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used as a versatile building block for the synthesis of a wide range of organic compounds. However, it does have some limitations. It is sensitive to air and moisture, and must be stored in a dry, inert atmosphere. It can also be difficult to purify, as it tends to form impurities during synthesis.

Future Directions

There are several potential future directions for research involving 1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid's acid. One area of interest is the development of new synthetic methods using 1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid's acid as a key building block. Another area of interest is the investigation of its potential as a drug delivery system, particularly for the targeted delivery of anticancer drugs. Additionally, 1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid's acid has been investigated for its potential as a catalyst in various organic reactions, and further research in this area could lead to the development of new, more efficient synthetic methods.

Scientific Research Applications

1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid's acid is widely used in scientific research as a versatile building block for the synthesis of various organic compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and natural products. 1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid's acid has also been used in the development of new materials, such as polymers and dendrimers. Its unique structure and reactivity make it a valuable tool for organic chemists.

properties

IUPAC Name

1-(2-methoxyphenyl)-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-11-5-3-2-4-10(11)14-8-9(13(16)17)6-7-12(14)15/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZVPKFKGYJRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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